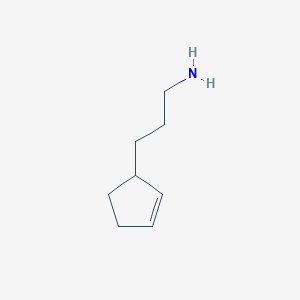

3-(Cyclopent-2-en-1-yl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopent-2-en-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c9-7-3-6-8-4-1-2-5-8/h1,4,8H,2-3,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJZUNCHPJCXLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 Cyclopent 2 En 1 Yl Propan 1 Amine

Reactivity of the Primary Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it both a potent nucleophile and a base. This reactivity is central to many of its characteristic chemical transformations.

Nucleophilic Reactivity in Organic Transformations

As a nucleophile, the primary amine can react with a variety of electrophilic compounds. This typically involves the formation of a new carbon-nitrogen or heteroatom-nitrogen bond.

Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form secondary amines. ucalgary.cawikipedia.org However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org To achieve mono-alkylation, a large excess of the starting amine is often required. libretexts.org

Acylation: A more controlled and synthetically useful reaction is the acylation of the amine with acyl chlorides or acid anhydrides. savemyexams.comncert.nic.in This reaction proceeds via a nucleophilic addition-elimination mechanism to form stable N-substituted amides. docbrown.infochemguide.co.uk The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct. ncert.nic.in

Table 1: Representative Nucleophilic Reactions of the Amine Group

| Reactant Type | Example Reactant | Product Type | General Reaction Scheme |

|---|---|---|---|

| Alkyl Halide | Bromoethane | Secondary Amine |  |

| Acyl Chloride | Ethanoyl Chloride | N-substituted Amide |  |

Formation of Imine Intermediates (Schiff Bases) and Their Subsequent Reactions

One of the hallmark reactions of primary amines is their condensation with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.netlibretexts.orgwikipedia.org This transformation is a reversible, acid-catalyzed reaction that involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. nih.govlibretexts.org

The formation of the imine is highly dependent on the pH of the reaction medium. Optimal rates are typically observed around a pH of 5. libretexts.orglibretexts.org At higher pH, there is insufficient acid to protonate the hydroxyl intermediate, hindering the elimination of water. libretexts.org Conversely, at low pH, the amine becomes protonated to its non-nucleophilic ammonium conjugate acid, which cannot initiate the reaction. libretexts.org

These imine intermediates are valuable in their own right and can undergo further transformations. A common subsequent reaction is the reduction of the C=N double bond to afford a secondary amine. youtube.com This two-step process of imine formation followed by reduction is known as reductive amination and is a powerful method for synthesizing more complex amines. organic-chemistry.orgwikipedia.orglibretexts.org Various reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd). wikipedia.orgthieme-connect.de

Table 2: Imine Formation and Subsequent Reduction

| Carbonyl Compound | Imine (Schiff Base) Intermediate | Final Product (after reduction) |

|---|---|---|

| Acetone | N-(propan-2-ylidene)-3-(cyclopent-2-en-1-yl)propan-1-amine | N-isopropyl-3-(cyclopent-2-en-1-yl)propan-1-amine |

| Benzaldehyde | N-benzylidene-3-(cyclopent-2-en-1-yl)propan-1-amine | N-benzyl-3-(cyclopent-2-en-1-yl)propan-1-amine |

| Cyclohexanone | N-cyclohexylidene-3-(cyclopent-2-en-1-yl)propan-1-amine | N-cyclohexyl-3-(cyclopent-2-en-1-yl)propan-1-amine |

Reactivity Associated with the Cyclopent-2-en-1-yl Moiety (Unsaturation)

The carbon-carbon double bond in the cyclopentene (B43876) ring is a site of unsaturation, enabling it to undergo a variety of addition and pericyclic reactions.

Cycloaddition Reactions Involving α,β-Unsaturated Systems

The double bond of the cyclopentenyl group can participate as a 2π-electron component in cycloaddition reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): The alkene can function as a dienophile in the Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring. wikipedia.orglibretexts.org This reaction is a powerful tool for constructing complex polycyclic frameworks. The reactivity of the cyclopentene double bond as a dienophile is typically enhanced by the presence of electron-withdrawing groups, although it can react with electron-rich dienes under thermal conditions. chemistrysteps.commasterorganicchemistry.com

[2+2] Photocycloaddition: Under photochemical conditions (i.e., exposure to UV light), the cyclopentene double bond can react with another alkene to form a cyclobutane (B1203170) ring. researchgate.netacs.org This reaction can occur intermolecularly with another alkene or intramolecularly if another double bond is present in the molecule. nsf.govorganicreactions.org These reactions are valuable for synthesizing strained four-membered ring systems. sci-hub.se

Table 3: Cycloaddition Reactions of the Cyclopentenyl Moiety

| Reaction Type | Reactant Partner (Example) | Product Skeleton |

|---|---|---|

| [4+2] Diels-Alder | 1,3-Butadiene | Bicyclo[4.2.1]nonene derivative |

| [2+2] Photocycloaddition | Ethylene | Bicyclo[3.2.0]heptane derivative |

Olefination and Alkylation Reactions at Alicyclic Positions

The term olefination typically refers to the creation of a C=C bond, which is not directly applicable to the existing alkene. However, the alicyclic ring possesses reactive positions, particularly the allylic carbons (the CH₂ group adjacent to the double bond). These positions are susceptible to reactions that can lead to alkylation.

Palladium-catalyzed allylic alkylation is a well-established method for forming C-C bonds at positions adjacent to a double bond. nih.govacs.org While often applied to cyclopentanone (B42830) derivatives, the principles can be extended to cyclopentene systems where an appropriate leaving group is installed at the allylic position, allowing for nucleophilic attack by carbanions to introduce alkyl chains. nih.gov

Hydrogenation and Selective Reduction Pathways of the Double Bond

The double bond in the cyclopentene ring can be readily reduced to a single bond through catalytic hydrogenation. openstax.org This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. organic-chemistry.org

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and nickel. openstax.org The reaction is generally highly efficient and proceeds under mild conditions. The hydrogenation occurs with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond. openstax.org This reduction converts the 3-(cyclopent-2-en-1-yl)propan-1-amine into 3-(cyclopentyl)propan-1-amine. This transformation is chemoselective, as the amine functional group is unaffected by these conditions. rsc.orgresearchgate.net

Table 4: Catalytic Hydrogenation of the Cyclopentene Ring

| Catalyst | Conditions | Product |

|---|---|---|

| 10% Pd/C | H₂ (1 atm), Methanol, RT | 3-(Cyclopentyl)propan-1-amine |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), Ethanol, RT | 3-(Cyclopentyl)propan-1-amine |

| Raney Ni | H₂ (high pressure), Ethanol, elevated temp. | 3-(Cyclopentyl)propan-1-amine |

Intramolecular Reaction Pathways and Cyclization Events

Currently, there is a lack of specific published research detailing the intramolecular cyclization of this compound to form higher-order cyclic amine systems. The following table is therefore presented as a hypothetical summary of potential, yet experimentally unconfirmed, reaction pathways based on established principles of intramolecular hydroamination reactions.

| Entry | Catalyst/Reagent | Proposed Product(s) | Reaction Type | Theoretical Yield (%) | Reference |

| 1 | H₂SO₄ | Azabicyclo[4.3.0]nonane derivatives | Acid-catalyzed hydroamination | Not Determined | Hypothetical |

| 2 | Pd(OAc)₂/dppf | Azabicyclo[3.2.1]octane derivatives | Transition metal-catalyzed cyclization | Not Determined | Hypothetical |

| 3 | Ti(NMe₂)₄ | Various bicyclic amines | Metal-catalyzed hydroamination | Not Determined | Hypothetical |

This table is illustrative and based on general reactivity patterns of similar compounds. The yields and product structures are speculative and await experimental verification.

Theoretical and Computational Investigations of 3 Cyclopent 2 En 1 Yl Propan 1 Amine and Analogous Structures

Conformational Analysis and Energetics of Cyclopentene (B43876) and Cyclopentyl Derivatives

The conformational landscape of cyclopentene and its derivatives is a critical aspect of their chemical behavior. Unlike the planar representation often used in two-dimensional drawings, cyclopentane (B165970), the saturated analog of cyclopentene, adopts a non-planar conformation to alleviate torsional strain, even at the cost of a slight increase in angle strain. libretexts.org The most stable conformation is the 'envelope' form, where four carbon atoms are coplanar, and the fifth is out of the plane. libretexts.org This puckering of the ring reduces the eclipsing interactions between adjacent hydrogen atoms. libretexts.org In cyclopentene, the presence of the double bond introduces a degree of rigidity, influencing the possible conformations of the ring and any substituents.

Computational studies have been instrumental in determining the relative energies of different conformers. For cyclopentane, the energy barrier for the interconversion between different envelope and twist conformations is very low, making it a highly flexible or "fluxional" molecule at room temperature. biomedres.us The introduction of a substituent, such as the propan-1-amine group in 3-(Cyclopent-2-en-1-yl)propan-1-amine, will influence the conformational preferences of the cyclopentene ring. The substituent will preferentially occupy a position that minimizes steric interactions with the ring's hydrogen atoms. The energetics of these interactions can be quantified through computational methods, providing insight into the most stable three-dimensional structure of the molecule.

The ring strain energy (RSE) is another important energetic consideration. For cyclopentene derivatives, the RSE is primarily dominated by torsional strain. acs.org This strain is a key driving force in reactions such as ring-opening metathesis polymerization (ROMP). researchgate.netfigshare.com Computational studies have shown that the RSE of cyclopentene derivatives can be influenced by the nature and position of substituents on the ring. researchgate.net

| Cycloalkane | Ring Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane (B1198618) | 27.6 |

| Cyclobutane (B1203170) | 26.4 |

| Cyclopentane | 6.5 |

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of chemical reactions involving complex organic molecules like this compound. DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction barriers, providing a detailed, step-by-step understanding of reaction pathways. mdpi.comnih.gov

For reactions involving cyclopentene scaffolds, DFT can be used to model various transformations, such as additions to the double bond, substitutions at the allylic position, or reactions involving the amine functionality. For instance, in a study of a multicomponent reaction to form tetrasubstituted cyclopentenyl scaffolds, DFT calculations provided valuable insights into the reaction mechanism and the origins of stereoselectivity. nih.gov These calculations can help to explain why certain products are formed preferentially over others by comparing the activation energies of different possible pathways.

In the context of this compound, DFT could be employed to investigate its synthesis, reactivity, and potential metabolic pathways. For example, the mechanism of its formation through an amine addition to a cyclopentenyl precursor could be modeled. Furthermore, DFT can be used to study the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity in various chemical transformations. researchgate.net The accuracy of DFT predictions for reaction barriers can be benchmarked against experimental data, with several functionals showing good agreement. nih.gov

Computational Studies on Torsional Strain in Cyclopentene Scaffolds

Research has shown that the magnitude of torsional strain is highly dependent on the size, bulk, and position of the substituent on the cyclopentene ring. researchgate.netfigshare.comnih.gov A complex interplay between bond lengths, bond angles, and dihedral angles determines the extent of eclipsing interactions between the substituent and neighboring hydrogen atoms. figshare.comnih.gov For instance, substituents placed at the homoallylic position (C4) generally lead to higher RSEs compared to the same substituent at the allylic position (C3) due to increased eclipsing interactions. researchgate.netfigshare.comnih.gov

| Factor | Influence on Torsional Strain | Reference |

|---|---|---|

| Substituent Size/Bulk | Larger, bulkier substituents generally increase torsional strain. | researchgate.netfigshare.comnih.gov |

| Substituent Position | Homoallylic substitution often results in higher strain than allylic substitution. | researchgate.netfigshare.comnih.gov |

| Electron Correlation in Calculations | Inclusion of electron correlation can increase calculated RSEs by ~2-5 kcal/mol. | figshare.comnih.gov |

Investigations into the Stability and Rearrangement Pathways of Cyclopentyl Carbocations

The stability and rearrangement of carbocations are fundamental concepts in organic chemistry, and computational studies have provided deep insights into these transient species. The cyclopentyl carbocation is of particular interest due to its unique stability compared to other cycloalkyl carbocations. stackexchange.com Contrary to what might be expected based solely on angle strain, the cyclopentyl carbocation is more stable than the cyclohexyl carbocation. stackexchange.com This has been attributed to a combination of factors, including torsional effects and hyperconjugation.

Quantum chemical calculations have been employed to investigate the potential energy surfaces of cycloalkyl cations and to identify the most stable structures. researchgate.net For the cyclopentyl cation, calculations have shown that the classical secondary carbocation and a hydrogen-bridged (non-classical) structure are very close in energy. researchgate.net

Furthermore, computational studies have been crucial in mapping the rearrangement pathways of cyclopentyl carbocations. These rearrangements can involve ring-expansion, ring-contraction, hydride shifts, and alkyl shifts, often leading to more stable carbocationic intermediates. researchgate.net For example, the rearrangement of a 2-cyclopentyl-2-propyl cation to a 1,2-dimethylcyclohexyl carbocation has been studied computationally, revealing multiple possible pathways with different energy barriers. researchgate.net These computational investigations are essential for understanding and predicting the outcomes of reactions that proceed through carbocationic intermediates, which could be relevant in the synthesis or metabolism of this compound and its analogs.

Structure-Activity Relationship (SAR) Studies on Related Cyclopentyl-Substituted Ligands and Intermediates

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to understand how the chemical structure of a compound influences its biological activity or physical properties. For compounds containing a cyclopentyl or cyclopentene moiety, SAR studies have been conducted to optimize their function as, for example, enzyme inhibitors or receptor ligands.

In the development of endothelin receptor antagonists, SAR studies on 5,7-diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids revealed that substituents at the 2-position of the cyclopentene ring play a key role in the binding affinity for the receptors. nih.gov Similarly, SAR studies on cyclopentenone oxime derivatives as inhibitors of tumor necrosis factor-α production have provided insights into the structural requirements for activity. nih.gov

For ligands analogous to this compound, SAR studies would involve systematically modifying different parts of the molecule, such as the cyclopentene ring, the propyl linker, and the amine group, and evaluating the impact of these changes on a specific biological target. For example, the length and branching of the alkyl chain, the presence and position of substituents on the cyclopentene ring, and the nature of the amine (primary, secondary, or tertiary) could all be varied. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used in conjunction with experimental data to rationalize the observed SAR and to guide the design of more potent and selective compounds.

Role of 3 Cyclopent 2 En 1 Yl Propan 1 Amine As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of a nucleophilic amine and a reactive alkene within the same molecule makes 3-(Cyclopent-2-en-1-yl)propan-1-amine a powerful tool for the synthesis of complex organic molecules. The cyclopentene (B43876) moiety can participate in a variety of cycloaddition and addition reactions, allowing for the stereocontrolled introduction of new functional groups and the formation of intricate polycyclic systems.

For instance, the double bond can be subjected to epoxidation, dihydroxylation, or cyclopropanation, leading to highly functionalized cyclopentane (B165970) derivatives. These derivatives can then serve as key intermediates in the total synthesis of natural products and pharmaceutically active compounds. The primary amine offers a convenient handle for the introduction of various substituents or for the construction of larger molecular architectures through amide bond formation, reductive amination, or N-alkylation reactions.

The interplay between the amine and the cyclopentene ring allows for intramolecular reactions, leading to the formation of bicyclic structures that are common motifs in many biologically active compounds. This dual reactivity is a key feature that underscores its importance as a precursor in the synthesis of complex molecular targets.

Building Block for Diverse Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. This compound serves as an excellent starting material for the synthesis of a diverse range of these important compounds. The primary amine can be readily incorporated into various heterocyclic ring systems through condensation reactions with dicarbonyl compounds, or through multicomponent reactions.

One notable application is in the synthesis of fused heterocyclic systems. For example, the amine can undergo a Pictet-Spengler-type reaction with an appropriate aldehyde or ketone to construct tetrahydro-β-carboline or related fused indole (B1671886) alkaloid skeletons, which are prevalent in many natural products with potent biological activities.

Furthermore, the cyclopentene ring can be cleverly utilized to introduce additional rings and stereocenters. For example, a [3+2] cycloaddition reaction involving the double bond can lead to the formation of novel polycyclic heterocyclic scaffolds. The versatility of this building block allows for the generation of a library of diverse heterocyclic compounds, which is crucial for drug discovery and development programs.

| Heterocycle Class | Synthetic Strategy | Potential Application |

| Fused Indole Alkaloids | Pictet-Spengler Reaction | CNS agents, anticancer |

| Pyrrolidines | Intramolecular Cyclization | Bioactive compounds |

| Polycyclic Systems | [3+2] Cycloaddition | Novel drug scaffolds |

Intermediate in the Preparation of Optically Active Amine Compounds

The synthesis of enantiomerically pure amines is of paramount importance in the pharmaceutical industry, as the biological activity of a drug often resides in a single enantiomer. This compound, being a chiral compound, can be resolved into its individual enantiomers, which then serve as valuable chiral building blocks.

Classical resolution techniques, involving the formation of diastereomeric salts with a chiral resolving agent, can be employed to separate the enantiomers. Once resolved, the optically pure amine can be used in asymmetric synthesis to generate a wide range of chiral molecules with high enantiomeric purity.

Alternatively, asymmetric synthesis methodologies can be applied to prepare enantiomerically enriched derivatives of this compound. For instance, the prochiral precursor to the cyclopentene ring can be subjected to an enantioselective reaction, or the amine can be derivatized with a chiral auxiliary to direct subsequent stereoselective transformations. These approaches provide access to a toolbox of chiral intermediates that are essential for the synthesis of modern pharmaceuticals.

| Method | Description | Outcome |

| Classical Resolution | Formation of diastereomeric salts with a chiral acid or base, followed by separation and liberation of the free amine. | Enantiomerically pure (R)- and (S)-3-(Cyclopent-2-en-1-yl)propan-1-amine. |

| Asymmetric Synthesis | Use of a chiral catalyst or auxiliary to introduce stereochemistry at a specific position in the molecule. | Enantiomerically enriched derivatives of the target amine. |

Contribution to the Diversification of Alicyclic Amine Scaffolds through Functionalization

The ability to selectively functionalize different parts of the this compound molecule is key to its role in diversifying alicyclic amine scaffolds. Both the cyclopentene ring and the primary amine group can be independently or sequentially modified to create a wide range of structurally diverse compounds.

The double bond of the cyclopentene ring can be functionalized through various electrophilic addition reactions, allowing for the introduction of halogens, hydroxyl groups, and other functionalities. These functionalized derivatives can then undergo further transformations to create novel alicyclic systems. The amine group can be acylated, alkylated, or converted into other nitrogen-containing functional groups, providing another layer of diversity.

This ability to systematically modify the core structure of this compound makes it an invaluable tool for medicinal chemists in the process of lead optimization. By generating a library of analogues with different substituents and stereochemistries, it is possible to fine-tune the pharmacological properties of a lead compound to improve its efficacy and reduce side effects. The functionalization of this versatile scaffold opens up new avenues for the discovery of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3-(Cyclopent-2-en-1-yl)propan-1-amine, and how are they optimized for yield?

- Methodological Answer : The synthesis typically involves alkylation of cyclopentene derivatives with propan-1-amine. For example, reacting cyclopent-2-en-1-ylmethyl chloride with excess propan-1-amine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., K₂CO₃) facilitates nucleophilic substitution . Optimization includes:

- Temperature : Elevated temperatures (40–60°C) to accelerate reaction rates while avoiding decomposition.

- Solvent Choice : Polar solvents enhance nucleophilicity of the amine group.

- Workup : Acid-base extraction to isolate the amine product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies protons on the cyclopentene ring (δ 5.5–6.0 ppm for vinyl protons) and the propan-1-amine chain (δ 1.5–2.8 ppm) .

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C=C stretching (1640–1680 cm⁻¹) confirm functional groups .

- Mass Spectrometry : ESI-MS detects the molecular ion peak (m/z ~139.2 for [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be controlled or analyzed?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., L-proline) or enantioselective catalysts (e.g., Ru-BINAP complexes) to induce asymmetry during alkylation .

- X-ray Crystallography : Resolve stereochemistry via single-crystal analysis (e.g., using SHELXL for refinement) .

- Computational Modeling : Density Functional Theory (DFT) predicts preferred conformers and transition states to rationalize stereoselectivity .

Q. How do steric and electronic effects of the cyclopentene ring influence the compound's reactivity in substitution reactions?

- Methodological Answer :

- Steric Hindrance : The cyclopentene ring's non-planar structure reduces nucleophilic attack at the β-position, favoring α-substitution. Comparative studies with cyclohexene analogs show slower reaction rates due to increased ring strain .

- Electronic Effects : Conjugation of the cyclopentene double bond stabilizes transition states in electrophilic reactions (e.g., Michael additions). UV-Vis spectroscopy (λmax ~210 nm) monitors π→π* transitions to assess electronic environments .

Q. What strategies address low solubility of this compound in aqueous media for biological assays?

- Methodological Answer :

- Salt Formation : Convert the free amine to a hydrochloride salt (e.g., using HCl in diethyl ether) to enhance aqueous solubility .

- Co-solvents : Use DMSO or ethanol (10–20% v/v) to maintain solubility without denaturing proteins in vitro .

- Liposomal Encapsulation : Formulate with phosphatidylcholine liposomes for improved bioavailability in cellular uptake studies .

Q. How can researchers reconcile contradictory data on the compound's receptor-binding affinity across studies?

- Methodological Answer :

- Assay Standardization : Validate receptor-binding assays (e.g., radioligand displacement) using positive controls (e.g., known dopamine D₂ antagonists) and consistent buffer conditions (pH 7.4, 150 mM NaCl) .

- SAR Analysis : Compare structural analogs (e.g., piperazine or azetidine derivatives) to identify substituents critical for affinity. For example, replacing cyclopentene with cycloheptyl groups may alter steric bulk and logP values .

- Meta-Analysis : Use statistical tools (e.g., Prism) to aggregate data from multiple studies and account for variability in IC₅₀ measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.